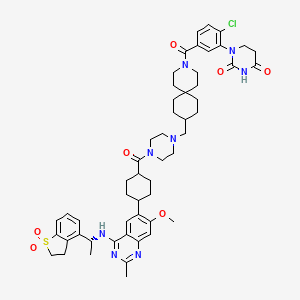

PROTAC SOS1 degrader-4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C53H65ClN8O7S |

|---|---|

Molecular Weight |

993.6 g/mol |

IUPAC Name |

1-[2-chloro-5-[9-[[4-[4-[4-[[(1R)-1-(1,1-dioxo-2,3-dihydro-1-benzothiophen-4-yl)ethyl]amino]-7-methoxy-2-methylquinazolin-6-yl]cyclohexanecarbonyl]piperazin-1-yl]methyl]-3-azaspiro[5.5]undecane-3-carbonyl]phenyl]-1,3-diazinane-2,4-dione |

InChI |

InChI=1S/C53H65ClN8O7S/c1-33(39-5-4-6-47-40(39)16-28-70(47,67)68)55-49-42-30-41(46(69-3)31-44(42)56-34(2)57-49)36-7-9-37(10-8-36)50(64)61-26-24-59(25-27-61)32-35-13-17-53(18-14-35)19-22-60(23-20-53)51(65)38-11-12-43(54)45(29-38)62-21-15-48(63)58-52(62)66/h4-6,11-12,29-31,33,35-37H,7-10,13-28,32H2,1-3H3,(H,55,56,57)(H,58,63,66)/t33-,36?,37?/m1/s1 |

InChI Key |

QLIJLLCHYQJSSC-SSMFHXMXSA-N |

Isomeric SMILES |

CC1=NC2=CC(=C(C=C2C(=N1)N[C@H](C)C3=C4CCS(=O)(=O)C4=CC=C3)C5CCC(CC5)C(=O)N6CCN(CC6)CC7CCC8(CC7)CCN(CC8)C(=O)C9=CC(=C(C=C9)Cl)N1CCC(=O)NC1=O)OC |

Canonical SMILES |

CC1=NC2=CC(=C(C=C2C(=N1)NC(C)C3=C4CCS(=O)(=O)C4=CC=C3)C5CCC(CC5)C(=O)N6CCN(CC6)CC7CCC8(CC7)CCN(CC8)C(=O)C9=CC(=C(C=C9)Cl)N1CCC(=O)NC1=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PROTAC SOS1 Degraders

Audience: Researchers, scientists, and drug development professionals.

Introduction: Targeting the "Undruggable" RAS Pathway via SOS1 Degradation

The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is one of the most frequently mutated oncogenes in human cancers, driving tumor proliferation and survival. For decades, direct inhibition of KRAS has been a formidable challenge, earning it the moniker of an "undruggable" target. The Son of Sevenless 1 (SOS1) protein has emerged as a critical upstream regulator of RAS activity. SOS1 is a guanine nucleotide exchange factor (GEF) that facilitates the activation of RAS by promoting the exchange of GDP for GTP.[1][2] This activation triggers downstream signaling cascades, most notably the MAPK/ERK pathway, which is essential for cell growth and division.[1][2]

Inhibiting the interaction between SOS1 and KRAS is a validated therapeutic strategy to curtail RAS-driven signaling.[3][4] However, conventional small-molecule inhibitors face challenges, including the need for high and sustained occupancy of the target's active site and potential for acquired resistance. Proteolysis-Targeting Chimeras (PROTACs) offer a revolutionary alternative. Instead of merely inhibiting the target protein, PROTACs eliminate it entirely by hijacking the cell's own ubiquitin-proteasome system (UPS).[5][6]

This guide provides a detailed technical overview of the mechanism of action for PROTACs targeting SOS1, using publicly characterized compounds as illustrative examples. We will delve into the molecular machinery, quantitative measures of efficacy, and the experimental protocols used to validate this therapeutic modality.

Core Mechanism of Action

The General PROTAC Mechanism

A PROTAC is a heterobifunctional molecule composed of three key parts: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[5] The PROTAC does not act as an inhibitor but as a catalyst for degradation. Its mechanism involves bringing the target protein and an E3 ligase into close proximity, inducing the formation of a ternary complex.[6] Within this complex, the E3 ligase transfers ubiquitin molecules to the target protein. This polyubiquitination marks the protein for recognition and subsequent degradation by the 26S proteasome.[5] After the target is destroyed, the PROTAC is released and can catalyze further rounds of degradation.[5]

The Target: SOS1 in the RAS/MAPK Signaling Pathway

SOS1 is a pivotal activator of RAS. In response to upstream signals, such as Epidermal Growth Factor (EGF) binding to its receptor (EGFR), the adaptor protein GRB2 recruits SOS1 to the plasma membrane.[7] There, SOS1 catalyzes the exchange of GDP for GTP on RAS, switching it to its active state.[7] Activated RAS-GTP then engages and activates downstream effector proteins, including RAF, which initiates the MEK-ERK (MAPK) signaling cascade, ultimately promoting cell proliferation and survival.[4] By targeting SOS1 for degradation, a PROTAC can effectively dismantle this entire signaling axis.

PROTAC SOS1 Degrader-4 in Action

While specific data for "this compound" (compound 10) is limited to patent literature, its mechanism can be inferred from well-characterized SOS1 degraders.[8] For example, the potent degrader SIAIS562055 is constructed from an analogue of the SOS1 inhibitor BI-3406, which binds to the catalytic domain of SOS1, and a ligand for the Cereblon (CRBN) E3 ligase.[3]

The mechanism proceeds as follows:

-

Binding: The degrader molecule simultaneously binds to SOS1 and the CRBN E3 ligase.

-

Ternary Complex Formation: This dual binding event induces the formation of a stable SOS1-PROTAC-CRBN ternary complex.

-

Ubiquitination: Within the complex, CRBN acts as the substrate receptor for the E3 ligase complex, which catalyzes the attachment of a polyubiquitin chain onto lysine residues of the SOS1 protein.

-

Proteasomal Degradation: The polyubiquitinated SOS1 is recognized by the 26S proteasome and subsequently degraded into small peptides.

-

Pathway Inhibition: The elimination of SOS1 protein prevents the activation of RAS, leading to a sustained shutdown of the downstream MAPK/ERK signaling pathway and inhibition of cancer cell proliferation.[3]

Quantitative Efficacy of SOS1 Degraders

The efficacy of a PROTAC is measured by its ability to induce degradation of the target protein and its subsequent effect on cell viability. Key parameters include the DC₅₀ (concentration for 50% maximal degradation) and Dₘₐₓ (maximal percentage of degradation). These are compared with the IC₅₀ (concentration for 50% inhibition of a biological function, like cell growth) of the degrader and its parent inhibitor.

The table below summarizes quantitative data for several published SOS1 PROTAC degraders.

| Compound Name | Target E3 Ligase | Cell Line | DC₅₀ (Degradation) | Dₘₐₓ (Degradation) | IC₅₀ (Proliferation) | Reference(s) |

| SIAIS562055 | Cereblon (CRBN) | K562 | 62.5 nM | Not Reported | 201.1 nM | [3][9] |

| KU812 | 8.4 nM | Not Reported | 45.6 nM | [3][9] | ||

| PROTAC SOS1 degrader-1 | Not Specified | NCI-H358 | 98.4 nM | >92% | 0.525 µM | [10][11] |

| SW620 | 119 nM | Not Reported | 0.199 µM | [11] | ||

| PROTAC SOS1 degrader-3 (P7) | Cereblon (CRBN) | SW620 | 0.59 µM | 87% | Not Reported | [12][13] |

| HCT116 | 0.75 µM | 76% | Not Reported | [12][13] | ||

| SW1417 | 0.19 µM | 83% | Not Reported | [12][13] |

Experimental Validation Protocols

Validating the mechanism of action of a PROTAC SOS1 degrader requires a series of specific biochemical and cell-based assays.

Ternary Complex Formation Assay

Objective: To confirm that the PROTAC can physically bridge the target protein (SOS1) and the E3 ligase. Methodology (Co-Immunoprecipitation): [2][14]

-

Cell Culture: Culture cells (e.g., HEK293T) expressing tagged versions of SOS1 (e.g., HA-SOS1) and the E3 ligase (e.g., Flag-CRBN).

-

Treatment: Treat cells with the PROTAC degrader or a vehicle control (DMSO) for a specified time.

-

Lysis: Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors to preserve protein complexes.

-

First Immunoprecipitation (IP): Incubate the cell lysate with anti-Flag antibody-conjugated beads to pull down the E3 ligase and any associated proteins.

-

Washing & Elution: Wash the beads to remove non-specific binders. Elute the complexes from the beads.

-

Second Immunoprecipitation (IP): Incubate the eluate with anti-HA antibody-conjugated beads to specifically pull down the target protein from the initially captured complexes.

-

Analysis: Analyze the final immunoprecipitated sample by Western blot, probing for the presence of both the target protein (HA-SOS1) and the E3 ligase (Flag-CRBN). The presence of both proteins confirms the formation of the ternary complex.

Western Blot for SOS1 Degradation

Objective: To quantify the reduction in cellular SOS1 protein levels following PROTAC treatment.[15] Methodology:

-

Cell Seeding: Plate cancer cells (e.g., NCI-H358, SW620) in multi-well plates and allow them to adhere overnight.[15]

-

PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC SOS1 degrader (e.g., 1 nM to 10 µM) for a set time, typically 24 hours. Include a vehicle control (DMSO).

-

Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on a polyacrylamide gel via SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for SOS1, followed by a loading control antibody (e.g., GAPDH, β-actin).

-

Detection: Incubate the membrane with a species-appropriate HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the SOS1 signal to the loading control signal for each sample. Calculate the percentage of remaining SOS1 relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.

Cellular Viability Assay (CellTiter-Glo®)

Objective: To measure the effect of SOS1 degradation on the proliferation and viability of cancer cells. Methodology: [16][17]

-

Cell Seeding: Seed cancer cells in opaque-walled 96-well or 384-well plates at a predetermined density that ensures logarithmic growth over the assay period.

-

Compound Treatment: The following day, treat the cells with a serial dilution of the PROTAC degrader.

-

Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

-

Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and lyophilized substrate to room temperature. Reconstitute the substrate with the buffer to create the CellTiter-Glo® Reagent.

-

Assay Procedure: Remove the plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.

-

Lysis and Signal Stabilization: Place the plates on an orbital shaker for 2 minutes to induce cell lysis. Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Analysis: Normalize the raw luminescence values to the vehicle-treated controls and plot the results against the compound concentration. Use a non-linear regression model to calculate the IC₅₀ value.

Conclusion and Future Directions

PROTAC-mediated degradation of SOS1 represents a powerful and innovative strategy for treating KRAS-driven cancers. By eliminating the SOS1 protein, these degraders achieve a more profound and sustained inhibition of the RAS/MAPK pathway than traditional inhibitors. The event-driven, catalytic nature of PROTACs allows them to be effective at sub-stoichiometric concentrations, potentially offering a wider therapeutic window and mitigating off-target effects.[6]

The data from characterized SOS1 degraders like SIAIS562055 and P7 demonstrate potent, concentration-dependent degradation of SOS1, leading to significant anti-proliferative activity in cancer cell lines.[3][13] Furthermore, SOS1 degradation has shown synergistic effects when combined with direct KRAS or MEK inhibitors, highlighting its potential to overcome adaptive resistance mechanisms.[3] The rigorous experimental workflow outlined herein provides a robust framework for the discovery and optimization of future SOS1-targeting therapeutics. As this technology matures, PROTAC SOS1 degraders hold immense promise as a next-generation therapy for a broad range of intractable cancers.

References

- 1. lifesensors.com [lifesensors.com]

- 2. researchgate.net [researchgate.net]

- 3. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR–ABL–Positive Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ternary Complex Formation [france.promega.com]

- 5. lifesensors.com [lifesensors.com]

- 6. Ubiquitination Assay - Profacgen [profacgen.com]

- 7. Ternary Complex Formation Assays | Domainex [domainex.co.uk]

- 8. medchemexpress.com [medchemexpress.com]

- 9. SIAIS562055 | SOS1 PROTAC | Probechem Biochemicals [probechem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 16. OUH - Protocols [ous-research.no]

- 17. 4.3. CellTiter-Glo Viability Assay (CTG) [bio-protocol.org]

Discovery and Synthesis of a Potent SOS1 PROTAC Degrader: A Technical Guide

This in-depth technical guide details the discovery, synthesis, and characterization of a potent and selective Son of Sevenless homolog 1 (SOS1) PROTAC degrader. SOS1 is a guanine nucleotide exchange factor that plays a critical role in the activation of KRAS, a key oncogene mutated in a significant portion of human cancers. The degradation of SOS1 presents a compelling therapeutic strategy for the treatment of KRAS-driven malignancies. This document is intended for researchers, scientists, and drug development professionals.

Discovery of a Lead SOS1 Degrader

The discovery process focused on developing a Proteolysis-Targeting Chimera (PROTAC) capable of selectively degrading SOS1. This involved the rational design of a bifunctional molecule that links a SOS1 binding moiety (warhead) to an E3 ubiquitin ligase recruiting ligand, connected via a chemical linker.

A lead compound, identified as compound 9 in the pivotal study by G.S. Gill et al. in the Journal of Medicinal Chemistry (2023), demonstrated significant potency and selectivity. This compound effectively induces the degradation of SOS1 in cancer cell lines, leading to the suppression of the downstream MAPK signaling pathway.

Quantitative Biological Data

The efficacy of the lead SOS1 degrader was quantified through a series of biochemical and cellular assays. The data below summarizes its degradation performance and impact on downstream signaling.

Table 1: In Vitro Degradation Performance of Lead SOS1 Degrader

| Compound | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |

| Lead Compound (9) | 1.8 | >95 | MIA PaCa-2 |

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.

Table 2: Cellular Activity in KRAS G12C Mutant Cell Lines

| Compound | p-ERK IC₅₀ (nM) | Cell Viability IC₅₀ (nM) | Cell Line |

| Lead Compound (9) | 2.1 | 5.8 | MIA PaCa-2 |

p-ERK IC₅₀: Half-maximal inhibitory concentration for phosphorylated ERK. Cell Viability IC₅₀: Half-maximal inhibitory concentration for cell growth.

Signaling Pathway and Mechanism of Action

The SOS1 PROTAC degrader functions by hijacking the cell's natural protein disposal system. The molecule forms a ternary complex between SOS1 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of SOS1. By eliminating SOS1, the PROTAC effectively blocks the activation of KRAS and inhibits the downstream MAPK signaling cascade, which is crucial for cancer cell proliferation and survival.

Caption: SOS1 signaling pathway and PROTAC-mediated degradation.

Synthesis Protocol

The synthesis of the lead SOS1 PROTAC degrader involves a multi-step process, typically consisting of the synthesis of the SOS1 binder, the E3 ligase ligand, and the linker, followed by their conjugation. The general synthetic scheme is outlined in the Journal of Medicinal Chemistry (2023).

Materials:

-

SOS1 binding moiety precursor

-

E3 ligase ligand (e.g., a derivative of pomalidomide)

-

Linker with appropriate functional groups (e.g., PEG-based linker with terminal carboxylic acid and amine)

-

Coupling reagents (e.g., HATU, HOBt)

-

Bases (e.g., DIPEA)

-

Solvents (e.g., DMF, DCM)

-

Purification materials (e.g., silica gel for chromatography, HPLC columns)

General Procedure:

-

Linker-Ligand Conjugation: The E3 ligase ligand, containing a reactive amine, is coupled to one end of the bifunctional linker. The carboxylic acid end of the linker is activated using a coupling agent like HATU in the presence of a base such as DIPEA in an anhydrous solvent like DMF. The reaction is stirred at room temperature until completion, monitored by LC-MS.

-

Purification: The resulting linker-ligand conjugate is purified using flash column chromatography or preparative HPLC.

-

Warhead-Linker Conjugation: The purified linker-ligand conjugate, now with a terminal carboxylic acid, is activated again using HATU/DIPEA. This is then reacted with the SOS1 binder precursor, which has a suitable nucleophilic handle (e.g., an amine).

-

Final Purification: The final PROTAC molecule is purified to a high degree (>95%) using reverse-phase preparative HPLC. The identity and purity of the final compound are confirmed by LC-MS and NMR spectroscopy.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the SOS1 PROTAC degrader.

Western Blot for SOS1 Degradation

This protocol is used to quantify the extent of SOS1 protein degradation in cells treated with the PROTAC.

Procedure:

-

Cell Culture and Treatment: Plate MIA PaCa-2 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the SOS1 PROTAC degrader (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Transfer: Normalize protein amounts for each sample, add Laemmli buffer, and denature by heating. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against SOS1 overnight at 4°C. Use a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

-

Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the SOS1 signal to the loading control and then to the vehicle-treated control to determine the percentage of remaining protein.

p-ERK Signaling Assay

This assay measures the functional consequence of SOS1 degradation on the downstream MAPK pathway.

Procedure:

-

Cell Treatment: Seed MIA PaCa-2 cells and treat with a dose-response of the SOS1 PROTAC as described above. A shorter treatment time (e.g., 4-6 hours) is often sufficient to observe effects on signaling pathways.

-

Lysis and Protein Quantification: Lyse the cells and quantify the protein concentration as in the Western blot protocol.

-

Immunoblotting: Perform SDS-PAGE and transfer as previously described.

-

Antibody Incubation: Probe the membranes with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

-

Detection and Analysis: After incubation with secondary antibodies and ECL detection, quantify the band intensities. Calculate the ratio of p-ERK to total ERK for each treatment condition and normalize to the vehicle control to determine the inhibition of pathway signaling.

Experimental and Developmental Workflow

The overall workflow for the discovery and development of a PROTAC degrader follows a logical progression from initial design to in vivo validation.

Caption: General workflow for PROTAC drug discovery and development.

structure and chemical properties of PROTAC SOS1 degrader-4

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of PROTAC SOS1 degrader-4, a potent and selective degrader of the Son of Sevenless 1 (SOS1) protein. As a key guanine nucleotide exchange factor for KRAS, SOS1 is a critical node in the RAS/MAPK signaling pathway, which is frequently dysregulated in human cancers. The targeted degradation of SOS1 via Proteolysis Targeting Chimeras (PROTACs) represents a promising therapeutic strategy for treating KRAS-mutant cancers. This compound, also identified as compound 10 in patent literature, has demonstrated significant potential in preclinical studies, exhibiting potent SOS1 degradation and antiproliferative activity.[1][2] This document details the chemical characteristics, mechanism of action, and the experimental protocols used to evaluate the efficacy of this compound.

Chemical Structure and Properties

This compound is a heterobifunctional molecule designed to simultaneously bind to SOS1 and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of SOS1. It is comprised of three key components: a ligand that binds to SOS1, a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker that connects these two moieties.

Summary of Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₅₇H₇₆ClFN₁₀O₄S | [3] |

| Molecular Weight | 1051.79 g/mol | [3] |

| Synonyms | Compound 10 | [1][2] |

Mechanism of Action

This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate the SOS1 protein.

-

Ternary Complex Formation : The degrader first binds to both the SOS1 protein and the VHL E3 ligase, forming a ternary complex.

-

Ubiquitination : The close proximity of SOS1 and the E3 ligase within this complex facilitates the transfer of ubiquitin molecules from the E3 ligase to the SOS1 protein.

-

Proteasomal Degradation : The poly-ubiquitinated SOS1 is then recognized and degraded by the 26S proteasome.

-

Catalytic Cycle : After inducing degradation, the PROTAC is released and can bind to another SOS1 protein, enabling a catalytic cycle of degradation.

Below is a diagram illustrating the mechanism of action for a generic PROTAC.

References

Technical Guide: Target Engagement and Binding Affinity of SOS1-Targeting PROTACs

This technical guide provides an in-depth overview of the core principles, quantitative metrics, and experimental methodologies used to characterize Proteolysis Targeting Chimeras (PROTACs) designed to degrade the Son of sevenless homolog 1 (SOS1) protein. While specific public data for "PROTAC SOS1 degrader-4" (also known as compound 10) is limited, this guide will use data from extensively characterized SOS1 PROTACs, such as SIAIS562055 and P7, to illustrate the critical aspects of target engagement, binding affinity, and cellular activity.

The SOS1-RAS Signaling Pathway

SOS1 is a guanine nucleotide exchange factor (GEF) that plays a pivotal role in cellular signaling by activating RAS proteins. In its inactive state, RAS is bound to guanosine diphosphate (GDP). Upon stimulation by upstream signals, such as activated receptor tyrosine kinases (RTKs), SOS1 is recruited to the plasma membrane where it facilitates the exchange of GDP for guanosine triphosphate (GTP) on RAS, leading to RAS activation. Activated GTP-bound RAS then triggers downstream pro-proliferative signaling cascades, including the MAPK pathway. In many cancers, mutations in KRAS lock the protein in a constitutively active state; however, these cancers often remain dependent on SOS1 for sustained signaling, making it a key therapeutic target.

PROTAC Mechanism of Action for SOS1 Degradation

PROTACs are heterobifunctional molecules composed of a ligand that binds the target protein (SOS1), a ligand for an E3 ubiquitin ligase (such as Cereblon or VHL), and a chemical linker. The PROTAC simultaneously binds to SOS1 and the E3 ligase, forming a ternary complex. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase complex to SOS1. The polyubiquitinated SOS1 is then recognized and degraded by the 26S proteasome, effectively removing the protein from the cell.

Quantitative Data: Target Engagement and Degradation

The efficacy of a PROTAC is determined by its ability to bind its target, form a productive ternary complex, and induce degradation. These activities are quantified using various metrics such as binding affinity (Kd), inhibition of protein-protein interactions (IC50), and cellular degradation potency (DC50). The tables below summarize key quantitative data for the well-characterized SOS1 PROTACs SIAIS562055 and P7.

Table 1: Binding Affinity and Interaction Inhibition

| Compound | Assay | Target/Interaction | Result | Reference |

| SIAIS562055 | SPR | SOS1 Protein | Kd = 95.9 nM | [1][2][3][4] |

| HTRF | SOS1 - KRASG12C | IC50 = 95.7 nM | [1][2][3][4] | |

| HTRF | SOS1 - KRASG12D | IC50 = 134.5 nM | [1][2][3][4] |

Table 2: Cellular Degradation and Anti-proliferative Activity

| Compound | Cell Line | Assay | Result | Reference |

| SIAIS562055 | K562 (CML) | Western Blot | DC50 = 62.5 nM | [5] |

| KU812 (CML) | Western Blot | DC50 = 8.4 nM | [5] | |

| K562 (CML) | Proliferation | IC50 = 201.1 nM | [5] | |

| KU812 (CML) | Proliferation | IC50 = 45.6 nM | [5] | |

| P7 | SW620 (CRC) | Western Blot (24h) | DC50 = 0.59 µM | [6] |

| HCT116 (CRC) | Western Blot (24h) | DC50 = 0.75 µM | [6] | |

| SW1417 (CRC) | Western Blot (24h) | DC50 = 0.19 µM | [6] | |

| CRC PDOs | Growth Inhibition | IC50 5x lower than inhibitor BI3406 | [7][8][9] | |

| SW620 (CRC) | Western Blot (48h) | >90% degradation at 1 µM | [7][8] |

Experimental Protocols

Detailed and robust experimental protocols are essential for accurately characterizing PROTAC molecules. Below are methodologies for key assays cited in the literature for SOS1 degraders.

SPR is used to measure the direct binding affinity and kinetics between the PROTAC and its target protein in real-time.

-

Objective: To determine the equilibrium dissociation constant (Kd) of the PROTAC binding to purified SOS1 protein.

-

Instrumentation: A Biacore SPR instrument (e.g., Biacore T200 or 8K).

-

Methodology:

-

Chip Preparation: A sensor chip (e.g., CM5) is activated. Purified recombinant SOS1 protein is then immobilized onto the chip surface via amine coupling to a target density. A reference channel is prepared similarly but without the protein to allow for background signal subtraction.[2][10]

-

Analyte Preparation: The PROTAC (e.g., SIAIS562055) is serially diluted in a suitable running buffer (e.g., HBS-EP+) to create a concentration series.

-

Binding Measurement: The PROTAC solutions are injected sequentially over both the SOS1-coated and reference channels. The association is monitored in real-time, followed by an injection of running buffer to monitor dissociation.[2][3]

-

Data Analysis: The reference-subtracted sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[2][10]

-

This assay directly measures the reduction in intracellular SOS1 protein levels following treatment with a PROTAC.

-

Objective: To determine the extent, concentration-dependence (DC50), and time-course of SOS1 degradation.

-

Methodology:

-

Cell Culture and Treatment: Cancer cells (e.g., SW620 colorectal cancer cells) are seeded in multi-well plates and allowed to adhere. The cells are then treated with a range of PROTAC concentrations (e.g., 0.1 to 10 µM for P7) for a specified duration (e.g., 6, 24, or 48 hours).[6][7][11]

-

Cell Lysis: After treatment, cells are washed with PBS and lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay to ensure equal protein loading.[12]

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk) and then incubated with a primary antibody specific for SOS1. A primary antibody for a loading control protein (e.g., GAPDH or β-actin) is also used.

-

Detection: The membrane is washed and incubated with a species-appropriate horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: The intensity of the SOS1 band is normalized to the loading control band. The percentage of remaining SOS1 relative to the vehicle-treated control is calculated for each concentration to determine the DC50 value (the concentration at which 50% degradation is achieved).[6][7]

-

This live-cell, proximity-based assay measures the formation of the SOS1-PROTAC-E3 ligase ternary complex, a critical first step in the degradation mechanism.

-

Objective: To quantify the formation and stability of the ternary complex inside living cells in real-time.[13]

-

Principle: The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase donor fused to the target protein (SOS1) and a fluorescent acceptor (HaloTag® ligand) bound to a HaloTag® fusion of the E3 ligase component (e.g., CRBN or VHL). PROTAC-induced proximity brings the donor and acceptor close enough for energy transfer to occur.[14][15]

-

Methodology:

-

Cell Engineering: A cell line (e.g., HEK293) is engineered to express the target protein (SOS1) fused to NanoLuc® luciferase and the E3 ligase component (e.g., CRBN) fused to HaloTag®.

-

Assay Preparation: The engineered cells are plated in an assay plate. The HaloTag®-expressing cells are labeled with a cell-permeable fluorescent ligand (the BRET acceptor).

-

Treatment: The PROTAC compound is added to the cells at various concentrations.

-

Detection: A NanoLuc® substrate is added to initiate the luminescent signal. The plate is read on a luminometer capable of simultaneously measuring the filtered light emissions from the donor (luciferase) and the acceptor (fluorophore).[16]

-

Data Analysis: The BRET ratio is calculated by dividing the acceptor emission intensity by the donor emission intensity. An increase in the BRET ratio upon PROTAC addition indicates ternary complex formation. Data are plotted against PROTAC concentration to determine the EC50 for complex formation. Kinetic readings can be taken over time to assess the stability of the complex.[15]

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR–ABL–Positive Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SIAIS-562055, a SOS1 PROTAC with activity in models of KRAS-mutant tumors and BCR-ABL-positive leukemia | BioWorld [bioworld.com]

- 5. SIAIS562055 | SOS1 PROTAC | Probechem Biochemicals [probechem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of SOS1 Inhibitor-Based Degraders to Target KRAS-Mutant Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]

- 15. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [promega.com]

- 16. bmglabtech.com [bmglabtech.com]

PROTAC SOS1 Degrader-4: A Technical Guide to its Role in the RAS-MAPK Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of PROTAC SOS1 degrader-4 and its impact on the RAS-MAPK signaling pathway. As a key guanine nucleotide exchange factor (GEF) for RAS proteins, Son of Sevenless 1 (SOS1) is a critical activator of this oncogenic cascade. Proteolysis targeting chimeras (PROTACs) that induce the degradation of SOS1 represent a promising therapeutic strategy for cancers driven by RAS mutations. While specific quantitative data for this compound (also known as compound 10) is not extensively available in the public domain, this guide will leverage data from closely related and well-characterized SOS1 degraders, such as PROTAC SOS1 degrader-1 (compound 9d) and PROTAC SOS1 degrader-3 (P7), to illustrate the principles, methodologies, and expected outcomes of targeting SOS1 for degradation. This document will detail the mechanism of action, provide quantitative data on the efficacy of analogous compounds, outline key experimental protocols, and visualize the pertinent biological pathways and experimental workflows.

Introduction: The Role of SOS1 in the RAS-MAPK Pathway

The RAS-MAPK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[1] Hyperactivation of this pathway, often driven by mutations in RAS genes (KRAS, NRAS, HRAS), is a hallmark of many human cancers.[2] SOS1 plays a pivotal role in this pathway by catalyzing the exchange of GDP for GTP on RAS proteins, thereby converting them from an inactive to an active state.[1] This activation initiates a downstream phosphorylation cascade involving RAF, MEK, and ERK, ultimately leading to the regulation of gene expression that promotes cell growth and division.

Targeting SOS1 has emerged as an attractive therapeutic strategy for RAS-driven cancers.[3] Unlike targeting mutant RAS directly, which can be challenging due to the high affinity of RAS for GTP and the presence of multiple RAS isoforms, inhibiting or degrading SOS1 offers a pan-RAS inhibitory approach.[3][4] PROTAC technology provides a powerful method to eliminate SOS1 protein entirely, rather than just inhibiting its function, which can offer a more sustained and profound blockade of the RAS-MAPK pathway.[4]

Mechanism of Action of SOS1 PROTACs

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade a target protein. A SOS1 PROTAC consists of three key components: a ligand that binds to SOS1, a ligand that recruits an E3 ubiquitin ligase (such as Von Hippel-Lindau (VHL) or Cereblon (CRBN)), and a linker that connects these two ligands.

The mechanism of action involves the PROTAC molecule forming a ternary complex between SOS1 and the E3 ligase. This proximity induces the E3 ligase to polyubiquitinate SOS1. The polyubiquitin chain acts as a signal for the proteasome, which then recognizes and degrades the tagged SOS1 protein. This event-driven catalysis allows a single PROTAC molecule to induce the degradation of multiple SOS1 proteins, leading to a potent and sustained reduction in SOS1 levels.

Quantitative Data on the Efficacy of Analogous SOS1 Degraders

Due to the limited availability of specific data for this compound, this section presents quantitative data for the well-characterized analogues, PROTAC SOS1 degrader-1 (compound 9d) and PROTAC SOS1 degrader-3 (P7).

SOS1 Degradation Potency (DC₅₀)

The half-maximal degradation concentration (DC₅₀) is a measure of the potency of a PROTAC in inducing the degradation of its target protein.

| Degrader | Cell Line | DC₅₀ (nM) | Reference |

| PROTAC SOS1 degrader-1 | NCI-H358 | 98.4 | [2] |

| PROTAC SOS1 degrader-3 (P7) | SW620 | 590 | [5] |

| PROTAC SOS1 degrader-3 (P7) | HCT116 | 750 | [5] |

| PROTAC SOS1 degrader-3 (P7) | SW1417 | 190 | [5] |

Antiproliferative Activity (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) measures the effectiveness of a compound in inhibiting a biological or biochemical function, in this case, cell proliferation.

| Degrader | Cell Line | IC₅₀ (µM) | Reference |

| PROTAC SOS1 degrader-1 | NCI-H358 | 0.525 | [6] |

| PROTAC SOS1 degrader-1 | MIA PaCa-2 | 0.218 | [6] |

| PROTAC SOS1 degrader-1 | AsPC-1 | 0.307 | [6] |

| PROTAC SOS1 degrader-1 | SK-LU-1 | 0.115 | [6] |

| PROTAC SOS1 degrader-1 | SW620 | 0.199 | [6] |

| PROTAC SOS1 degrader-1 | A549 | 0.232 | [6] |

Impact on the RAS-MAPK Pathway

Degradation of SOS1 by a PROTAC is expected to decrease the levels of active, GTP-bound RAS, leading to reduced signaling through the downstream MAPK pathway. A key indicator of this is the phosphorylation of ERK (pERK).

Studies on analogous compounds have demonstrated that treatment with a SOS1 degrader leads to a dose-dependent decrease in the levels of pERK and active RAS-GTP.[7] For instance, (4S)-PROTAC SOS1 degrader-1 was shown to decrease the expression of pERK and RAS-GTP levels in a dose-dependent manner in NCI-H358 cells.[7]

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize SOS1 degraders. These protocols are based on standard techniques and published studies on similar compounds.

Western Blotting for SOS1 Degradation

Objective: To determine the extent of SOS1 protein degradation in cells treated with the PROTAC.

Materials:

-

Cancer cell line of interest (e.g., NCI-H358, SW620)

-

Cell culture medium and supplements

-

This compound (or analogue)

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-SOS1, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Cell Seeding: Plate cells in 6-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat cells with increasing concentrations of the PROTAC SOS1 degrader (e.g., 0.1, 1, 10, 100, 1000 nM) or DMSO for a specified time (e.g., 6, 12, 24 hours). A positive control for proteasome inhibition should include co-treatment with MG132.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against SOS1 and a loading control overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop with ECL substrate.

-

-

Data Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the SOS1 signal to the loading control. Calculate the percentage of SOS1 degradation relative to the DMSO-treated control.

Cell Viability Assay (e.g., MTS or MTT Assay)

Objective: To measure the effect of the PROTAC on the proliferation of cancer cells.

Materials:

-

Cancer cell line of interest

-

96-well plates

-

Cell culture medium and supplements

-

This compound (or analogue)

-

DMSO

-

MTS or MTT reagent

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the PROTAC SOS1 degrader or DMSO for a specified period (e.g., 72 hours).

-

Reagent Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

Measurement: If using MTT, add a solubilizing agent. Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Subtract the background absorbance and normalize the values to the DMSO-treated control wells. Plot the cell viability against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

PROTAC-mediated degradation of SOS1 is a compelling therapeutic strategy for the treatment of RAS-driven cancers. By eliminating the SOS1 protein, these degraders can effectively shut down the activation of the RAS-MAPK pathway, leading to potent antiproliferative effects in cancer cells. While specific data on this compound remains limited in publicly accessible sources, the information available for analogous compounds provides a strong rationale for its potential efficacy. Further studies are warranted to fully characterize the degradation profile, antiproliferative activity, and in vivo efficacy of this compound. The continued development of SOS1 degraders holds significant promise for providing a novel and effective treatment option for patients with RAS-mutant tumors.

References

- 1. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

In Vitro Antiproliferative Activity of PROTAC SOS1 Degrader-4: A Technical Guide

This technical guide provides an in-depth overview of the in vitro antiproliferative activity of PROTAC SOS1 degrader-4, a potent Son of Sevenless homolog 1 (SOS1) degrader. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the SOS1 protein, a key guanine nucleotide exchange factor (GEF) in the RAS signaling pathway.

Core Concepts and Mechanism of Action

This compound is a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of the SOS1 protein. By degrading SOS1, this PROTAC effectively inhibits the activation of KRAS, a critical node in signaling pathways that drive cell proliferation, differentiation, and survival.[1] The targeted degradation of SOS1 presents a promising therapeutic strategy for cancers harboring KRAS mutations.[2]

The SOS1-RAS-MAPK Signaling Pathway

SOS1 plays a pivotal role in the activation of RAS proteins. Upon stimulation of receptor tyrosine kinases (RTKs) by growth factors, the adaptor protein GRB2 recruits SOS1 to the plasma membrane. SOS1 then facilitates the exchange of GDP for GTP on RAS, leading to its activation. Activated RAS subsequently triggers downstream signaling cascades, most notably the RAF-MEK-ERK (MAPK) pathway, which promotes cell proliferation.

Mechanism of Action of this compound

This compound is composed of a ligand that binds to the SOS1 protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. This tripartite complex brings the E3 ligase into close proximity with SOS1, leading to the ubiquitination of SOS1. The polyubiquitinated SOS1 is then recognized and degraded by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple SOS1 proteins.

Quantitative Data on In Vitro Antiproliferative Activity

This compound has demonstrated potent antiproliferative and degradation activity in KRAS-mutant cancer cell lines. The following table summarizes the key in vitro efficacy data for this compound.

| Compound Name | Cell Line | KRAS Mutation | IC50 (nM) | DC50 (nM) | Reference |

| This compound | NCI-H358 | KRAS G12C | 5 | 13 | [2] |

IC50: The half-maximal inhibitory concentration for cell proliferation. DC50: The half-maximal degradation concentration of the target protein.

Experimental Protocols

The following sections detail the methodologies for key experiments to assess the in vitro antiproliferative activity and mechanism of action of this compound.

Cell Proliferation Assay (MTT Assay)

This protocol describes a common method to assess the effect of this compound on the proliferation of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., NCI-H358)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot for SOS1 Degradation

This protocol is used to confirm the degradation of the SOS1 protein following treatment with this compound.

Materials:

-

Cancer cell line of interest (e.g., NCI-H358)

-

6-well cell culture plates

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against SOS1

-

Primary antibody against a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Normalize protein amounts and separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against SOS1 and the loading control overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the extent of SOS1 degradation relative to the loading control.

Conclusion

This compound demonstrates potent and specific in vitro antiproliferative activity in KRAS-mutant cancer cells by effectively inducing the degradation of the SOS1 protein. The data and protocols presented in this technical guide provide a comprehensive resource for researchers investigating the therapeutic potential of this novel SOS1-targeting agent. Further studies are warranted to explore its efficacy in a broader range of cancer models and to elucidate its in vivo pharmacological properties.

References

Methodological & Application

Application Notes and Protocols for PROTAC SOS1 Degrader-4 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the cellular application of PROTAC SOS1 degrader-4, a potent molecule designed to induce the degradation of the Son of Sevenless 1 (SOS1) protein. SOS1 is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins, which are key nodes in signaling pathways controlling cell growth, proliferation, and differentiation.[1][2][3] Dysregulation of the RAS/MAPK pathway is a hallmark of many cancers, making SOS1 an attractive therapeutic target.[2][3][4] Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.[5][6] This approach offers a powerful alternative to traditional small-molecule inhibition.[5][6]

The following protocols are generalized based on methodologies reported for various SOS1 degraders and should be optimized for the specific characteristics of this compound and the cell lines being investigated.

SOS1 Signaling Pathway

The diagram below illustrates the central role of SOS1 in the RAS/MAPK signaling cascade. Upon activation of receptor tyrosine kinases (RTKs) by growth factors like EGF, SOS1 is recruited to the plasma membrane via the adaptor protein GRB2.[1][7] At the membrane, SOS1 facilitates the exchange of GDP for GTP on RAS, leading to its activation and the subsequent engagement of downstream effector pathways such as the RAF/MEK/ERK (MAPK) pathway, which drives cellular proliferation and survival.[2][3][4]

Caption: SOS1-mediated activation of the RAS/MAPK pathway and its inhibition by PROTAC-induced degradation.

Quantitative Data Summary

The following table summarizes the reported activity of various PROTAC SOS1 degraders in different cancer cell lines. This data can serve as a reference for expected potency and efficacy.

| Degrader | Cell Line | IC50 (nM) | Max Degradation (%) | E3 Ligase | Reference |

| P7 | SW620 (CRC) | ~5 times lower than BI3406 | 92% | Cereblon | [5][8] |

| P7 | CRC PDOs | - | 92% | Cereblon | [5][8] |

| SIAIS562055 | K562 (CML) | - | Concentration-dependent | Cereblon | [9] |

| SIAIS562055 | NCI-H358 (NSCLC) | - | Sustained for >72h | Cereblon | [9] |

| Compound 23 | KRAS-driven cancer cells | - | Efficient degradation | - | [10] |

| ACBI3 | KRAS mutant cell lines | 478 | - | - | [6] |

| ACBI3 | KRAS WT cell lines | 8300 | - | - | [6] |

CRC: Colorectal Cancer; PDOs: Patient-Derived Organoids; CML: Chronic Myeloid Leukemia; NSCLC: Non-Small Cell Lung Cancer; WT: Wild-Type. Data for "this compound" is not publicly available; this table presents data for other published SOS1 degraders.

Experimental Protocols

General Experimental Workflow

The workflow for evaluating the efficacy of a PROTAC SOS1 degrader typically involves cell treatment followed by a series of assays to determine the extent of protein degradation, the impact on downstream signaling, and the effect on cell viability.

Caption: A general experimental workflow for the evaluation of a PROTAC SOS1 degrader in cell culture.

Cell Culture and Seeding

-

Cell Line Selection: Choose appropriate cell lines for your study. Cell lines with known KRAS mutations (e.g., SW620, NCI-H358) are often used to study SOS1-targeted therapies.[5][9]

-

Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, 96-well plates for viability assays) at a density that will ensure they are in the exponential growth phase at the time of treatment.

This compound Preparation and Application

-

Reconstitution: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Store the stock solution at -20°C or -80°C as recommended by the supplier.

-

Working Solutions: On the day of the experiment, dilute the stock solution to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration is consistent across all treatments and does not exceed a level toxic to the cells (typically <0.5%).

-

Treatment: Remove the old medium from the cells and add the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) in all experiments.

-

Incubation: Incubate the cells for the desired time points. For degradation studies, a time course (e.g., 2, 4, 6, 12, 24 hours) is recommended.[5] For cell viability assays, longer incubation times (e.g., 72 hours) are common.

Western Blot Analysis for SOS1 Degradation and Pathway Inhibition

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against SOS1 overnight at 4°C.

-

To assess downstream pathway inhibition, probe separate membranes with antibodies against phosphorylated ERK (p-ERK) and total ERK.

-

Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software.

Cell Viability Assay

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of concentrations of this compound as described above.

-

Assay: After the desired incubation period (e.g., 72 hours), perform a cell viability assay according to the manufacturer's instructions (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

-

Data Analysis: Measure the luminescence or absorbance and normalize the values to the vehicle-treated control. Plot the results as a dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

Proteomics Analysis for Specificity (Optional)

For a comprehensive assessment of the degrader's specificity, a global proteomics approach can be employed.

-

Sample Preparation: Treat cells with this compound or vehicle control. Harvest and lyse the cells.

-

Mass Spectrometry: Analyze the protein lysates using liquid chromatography-mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify and quantify the relative abundance of proteins across the different treatment groups to identify off-target effects.

Conclusion

The protocols outlined in this document provide a framework for the investigation of this compound in a cell culture setting. By systematically evaluating its ability to induce SOS1 degradation, inhibit downstream signaling, and reduce cancer cell viability, researchers can effectively characterize its potential as a therapeutic agent. Careful optimization of experimental conditions for each specific cell line and degrader is crucial for obtaining reliable and reproducible results.

References

- 1. rupress.org [rupress.org]

- 2. SOS1 gene: MedlinePlus Genetics [medlineplus.gov]

- 3. medlineplus.gov [medlineplus.gov]

- 4. SOS signaling in RAS-mutated cancers | Frederick National Laboratory [frederick.cancer.gov]

- 5. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EGF receptor uses SOS1 to drive constitutive activation of NFκB in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. A Potent SOS1 PROTAC Degrader with Synergistic Efficacy in Combination with KRASG12C Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring SOS1 Degradation by PROTAC SOS1 degrader-4

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides a detailed protocol for measuring the degradation of the Son of sevenless homolog 1 (SOS1) protein induced by PROTAC SOS1 degrader-4. SOS1 is a guanine nucleotide exchange factor (GEF) that plays a crucial role in the activation of RAS proteins, making it a key target in cancer therapy, particularly in KRAS-mutant tumors[1][2][3][4]. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein through the ubiquitin-proteasome system[4]. This protocol outlines the use of Western blotting, a widely accepted technique for quantifying protein levels, to assess the efficacy of this compound.[5][6][7][8]

Mechanism of Action:

This compound is a potent degrader of the SOS1 protein and has demonstrated antiproliferative activity.[9] It functions by simultaneously binding to the SOS1 protein and an E3 ubiquitin ligase, thereby forming a ternary complex. This proximity induces the ubiquitination of SOS1, marking it for degradation by the proteasome. The degradation of SOS1 disrupts downstream signaling pathways, such as the RAS/MAPK pathway, which are critical for cell proliferation and survival.[2][3][10]

Signaling Pathway of PROTAC-mediated SOS1 Degradation

Caption: PROTAC-mediated degradation of SOS1 and its downstream effects.

Western Blot Protocol for Measuring SOS1 Degradation

This protocol provides a step-by-step guide for assessing the degradation of SOS1 in cultured cells treated with this compound.

Materials and Reagents:

-

Cell Lines: Human cancer cell lines (e.g., NCI-H358, AsPc-1, SW620, A549)[11]

-

This compound [9]

-

Cell Lysis Buffer: RIPA buffer (or similar) supplemented with protease and phosphatase inhibitors.

-

Protein Assay Reagent: BCA or Bradford protein assay kit.

-

SDS-PAGE Gels: 4-12% Bis-Tris gels (or similar).

-

Transfer Buffer: Standard Tris-Glycine transfer buffer.

-

Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.

-

Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Primary Antibodies:

-

Loading Control Antibody:

-

Mouse anti-α-Tubulin antibody (e.g., Abcam ab7291)[13] or anti-GAPDH antibody. Recommended dilution: 1:10000 - 1:20000.

-

-

Secondary Antibodies:

-

Goat anti-Rabbit IgG H&L (HRP-conjugated or fluorescently-labeled).

-

Goat anti-Mouse IgG H&L (HRP-conjugated or fluorescently-labeled).

-

-

Detection Reagent: Enhanced chemiluminescence (ECL) substrate or fluorescence imaging system.

Experimental Workflow:

Caption: Experimental workflow for Western blot analysis of SOS1 degradation.

Detailed Protocol:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density to achieve 60-80% confluency at the time of treatment.

-

Treat cells with varying concentrations of this compound (e.g., 0-2500 nM) for different time points (e.g., 6, 12, 24, 48 hours) to determine the dose- and time-dependency of SOS1 degradation.[11][14] Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

After treatment, wash the cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer to the cells and incubate on ice for 15-30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

-

-

SDS-PAGE:

-

Prepare protein samples by mixing the lysate with Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Confirm the transfer efficiency by staining the membrane with Ponceau S.

-

-

Blocking:

-

Wash the membrane with TBST.

-

Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

-

-

Antibody Incubation:

-

Incubate the membrane with the primary anti-SOS1 antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated or fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

For the loading control, the membrane can be stripped and re-probed with the anti-α-Tubulin or anti-GAPDH antibody, or a multiplex detection system can be used.

-

-

Signal Detection:

-

For HRP-conjugated antibodies, incubate the membrane with ECL substrate according to the manufacturer's instructions and visualize the signal using a chemiluminescence imaging system.

-

For fluorescently-labeled antibodies, visualize the signal using a fluorescence imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the SOS1 band intensity to the corresponding loading control band intensity for each sample.

-

Calculate the percentage of SOS1 degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the concentration of this compound to determine the DC50 (concentration at which 50% degradation is achieved).

-

Quantitative Data Summary

The following table summarizes representative quantitative data for SOS1 degradation by PROTAC SOS1 degraders.

| PROTAC Degrader | Cell Line | Concentration (µM) | Treatment Time (hours) | SOS1 Degradation (%) | Reference |

| PROTAC SOS1 degrader-1 | NCI-H358 | 0.1 | 24 | 56.2 | [11] |

| PROTAC SOS1 degrader-1 | NCI-H358 | 1 | 24 | 92.5 | [11] |

| P7 | SW620 | 1 | 24 | Significant | [14] |

| P7 | SW620 | 1 | 48 | 92 | [14] |

Note: The DC50 value for PROTAC SOS1 degrader-1 in NCI-H358 cells has been reported as 98.4 nM.[11]

Troubleshooting and Considerations:

-

Antibody Specificity: Ensure the specificity of the anti-SOS1 antibody by including appropriate controls, such as lysates from SOS1 knockout cells if available.[13] The expected band size for SOS1 is approximately 152-175 kDa.[12][13]

-

Loading Control: Use a loading control with a stable expression level that is not affected by the experimental treatment.

-

PROTAC Hooks Effect: Be aware of the "hook effect," where at very high concentrations, the PROTAC may fail to induce degradation due to the formation of binary complexes instead of the productive ternary complex. A full dose-response curve is recommended.

-

Time-Course Experiment: A time-course experiment is crucial to identify the optimal treatment duration for maximal degradation. Some PROTACs may induce degradation within a few hours, while others may require longer incubation times.[14]

References

- 1. SOS signaling in RAS-mutated cancers | Frederick National Laboratory [frederick.cancer.gov]

- 2. SOS1 gene: MedlinePlus Genetics [medlineplus.gov]

- 3. medlineplus.gov [medlineplus.gov]

- 4. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Simple Way to Targeted Protein Degradation Analysis | Bio-Techne [bio-techne.com]

- 6. An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. pnas.org [pnas.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Anti-SOS1 Antibody (A14419) | Antibodies.com [antibodies.com]

- 13. Anti-SOS1 antibody (ab245645) | Abcam [abcam.com]

- 14. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Determining Cell Viability in Response to PROTAC SOS1 Degrader-4 using MTS and CellTiter-Glo Assays

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents designed to selectively eliminate target proteins by hijacking the cell's natural ubiquitin-proteasome system. PROTAC SOS1 Degrader-4 is a bifunctional molecule that recruits the E3 ubiquitin ligase to the Son of Sevenless 1 (SOS1) protein, a key guanine nucleotide exchange factor involved in the RAS signaling pathway. This recruitment leads to the ubiquitination and subsequent proteasomal degradation of SOS1, thereby inhibiting downstream signaling and potentially inducing cell death in cancer cells dependent on this pathway.

This application note provides detailed protocols for assessing the effects of this compound on cell viability using two common luminescence/colorimetric-based assays: the MTS assay and the CellTiter-Glo® Luminescent Cell Viability Assay. These assays provide robust and high-throughput methods to quantify cellular metabolic activity and ATP levels, respectively, which are indicative of cell viability.

Signaling Pathway

SOS1 is a critical activator of RAS proteins. Upon growth factor receptor activation, SOS1 is recruited to the plasma membrane where it facilitates the exchange of GDP for GTP on RAS, leading to its activation. Activated RAS then triggers downstream signaling cascades, such as the MAPK/ERK pathway, which promote cell proliferation, survival, and differentiation. Degradation of SOS1 by this compound is expected to abrogate this signaling cascade.

Caption: SOS1 signaling pathway and the mechanism of PROTAC-mediated degradation.

Experimental Protocols

I. MTS Cell Viability Assay

This protocol utilizes a tetrazolium compound (MTS) that is bioreduced by viable, metabolically active cells into a colored formazan product. The amount of formazan produced is proportional to the number of living cells in the culture.

Materials:

-

This compound

-

Cell line of interest (e.g., cancer cell line with known SOS1 dependency)

-

Complete cell culture medium

-

96-well clear flat-bottom plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Multichannel pipette

-

Plate reader capable of measuring absorbance at 490 nm

Workflow:

Caption: Workflow for the MTS cell viability assay.

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Include wells for no-cell controls (medium only) to determine background absorbance.

-

Incubate the plate at 37°C in a humidified, 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.

-

Remove the medium from the wells and add 100 µL of the appropriate PROTAC dilution or vehicle control (e.g., DMSO) to the respective wells.

-

Incubate the plate for the desired treatment durations (e.g., 24, 48, 72 hours).

-

-

MTS Assay:

-

After the incubation period, add 20 µL of MTS reagent directly to each well.

-

Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 incubator. The incubation time will depend on the cell type and metabolic rate.

-

Measure the absorbance of each well at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the no-cell control wells from all other absorbance readings.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control group using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

-

-

Plot the percentage of cell viability against the log concentration of this compound to generate a dose-response curve and determine the IC50 value.

-

II. CellTiter-Glo® Luminescent Cell Viability Assay

This assay measures the amount of ATP present, which is an indicator of metabolically active cells. The assay reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP.

Materials:

-

This compound

-

Cell line of interest

-

Complete cell culture medium

-

96-well opaque-walled plates (suitable for luminescence)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Multichannel pipette

-

Plate reader with luminescence detection capabilities

Workflow:

Caption: Workflow for the CellTiter-Glo® cell viability assay.

Procedure:

-

Cell Seeding:

-

Follow the same cell seeding protocol as described for the MTS assay, but use 96-well opaque-walled plates to minimize well-to-well crosstalk of the luminescent signal.

-

-

Compound Treatment:

-

Follow the same compound treatment protocol as described for the MTS assay.

-

-

CellTiter-Glo® Assay:

-

After the treatment incubation, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence of each well using a plate reader.

-

-

Data Analysis:

-

Subtract the average luminescence of the no-cell control wells from all other readings.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control group using the following formula:

-

% Viability = (Luminescence of treated cells / Luminescence of vehicle control cells) x 100

-

-

Plot the percentage of cell viability against the log concentration of this compound to generate a dose-response curve and determine the IC50 value.

-

Data Presentation

The quantitative data from these assays can be summarized in a table for easy comparison of the IC50 values at different time points.

| Assay Type | Cell Line | Time Point (hours) | IC50 (nM) of this compound |

| MTS | Cell Line X | 24 | 150.2 |

| 48 | 75.8 | ||

| 72 | 32.5 | ||

| CellTiter-Glo® | Cell Line X | 24 | 145.9 |

| 48 | 72.1 | ||

| 72 | 30.8 | ||

| MTS | Cell Line Y | 24 | >1000 |

| 48 | 850.3 | ||

| 72 | 525.6 | ||

| CellTiter-Glo® | Cell Line Y | 24 | >1000 |

| 48 | 835.1 | ||

| 72 | 510.9 |

Logical Relationship

The experimental design is based on the logical premise that if this compound effectively degrades SOS1, then downstream signaling will be inhibited, leading to a measurable decrease in cell viability.

Caption: Logical framework of the cell viability experiment.

Application Notes and Protocols: In Vivo Xenograft Model Studies Using PROTAC SOS1 Degrader-4

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo xenograft model studies to evaluate the efficacy of PROTAC SOS1 degrader-4, a potent degrader of the Son of sevenless homolog 1 (SOS1) protein. This document is intended for researchers, scientists, and drug development professionals working in the field of oncology and targeted protein degradation.

Introduction

Son of sevenless homolog 1 (SOS1) is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins, which are frequently mutated in various cancers.[1][2] By facilitating the exchange of GDP for GTP on RAS, SOS1 activates downstream signaling pathways, such as the MAPK/ERK pathway, promoting cell proliferation and survival.[3][4] Consequently, targeting SOS1 has emerged as a promising therapeutic strategy for cancers driven by RAS mutations.[1]

PROTAC (Proteolysis Targeting Chimera) technology offers an innovative approach to target proteins like SOS1 for degradation.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] This event-driven pharmacology can offer advantages over traditional small molecule inhibitors.[5]

This document focuses on this compound and provides protocols for evaluating its anti-tumor activity in preclinical xenograft models.